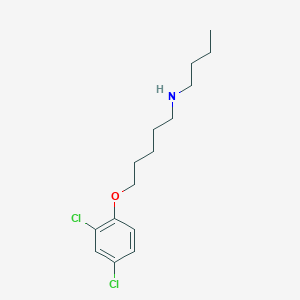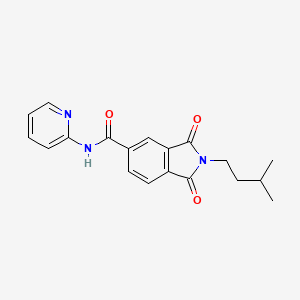![molecular formula C23H24N2O3S2 B5135482 N~1~-[2-(benzylthio)ethyl]-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5135482.png)
N~1~-[2-(benzylthio)ethyl]-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[2-(benzylthio)ethyl]-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as BPTES, is a small molecule inhibitor that targets glutaminase (GLS), an enzyme responsible for the conversion of glutamine to glutamate. BPTES has gained significant attention in the scientific community due to its potential as a therapeutic agent for cancer and other diseases.
Mécanisme D'action
BPTES binds to the active site of N~1~-[2-(benzylthio)ethyl]-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide and inhibits its activity, leading to a decrease in the conversion of glutamine to glutamate. This, in turn, leads to a decrease in the production of ATP and an increase in the production of reactive oxygen species (ROS), ultimately leading to cell death.
Biochemical and Physiological Effects:
BPTES has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, BPTES has been shown to have anti-inflammatory effects and to protect against oxidative stress. BPTES has also been shown to inhibit the growth of certain parasites, such as Plasmodium falciparum, the parasite responsible for malaria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BPTES in lab experiments is its specificity for N~1~-[2-(benzylthio)ethyl]-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide. This allows researchers to study the effects of N~1~-[2-(benzylthio)ethyl]-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide inhibition without affecting other metabolic pathways. However, BPTES has a relatively short half-life and can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the use of BPTES. One area of research is the development of more potent and selective N~1~-[2-(benzylthio)ethyl]-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide inhibitors. Another area of research is the use of BPTES in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, BPTES has been shown to have potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and metabolic disorders. Further research is needed to fully understand the potential of BPTES in these areas.
Conclusion:
BPTES is a small molecule inhibitor that targets glutaminase and has gained significant attention in the scientific community due to its potential as a therapeutic agent for cancer and other diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for the use of BPTES have been discussed in this paper. Further research is needed to fully understand the potential of BPTES as a therapeutic agent.
Méthodes De Synthèse
BPTES can be synthesized using a two-step process. The first step involves the reaction of N-phenyl-N-(phenylsulfonyl)glycinamide with benzylthiol in the presence of a base. The resulting product is then treated with ethyl iodide to obtain BPTES. The overall yield of the synthesis is approximately 25%.
Applications De Recherche Scientifique
BPTES has been extensively studied for its potential as a therapeutic agent for cancer. N~1~-[2-(benzylthio)ethyl]-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide is overexpressed in many types of cancer, and the inhibition of this enzyme can lead to decreased cancer cell proliferation and increased sensitivity to chemotherapy. BPTES has been shown to be effective in reducing tumor growth in animal models of cancer, including breast, lung, and pancreatic cancer.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N-(2-benzylsulfanylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S2/c26-23(24-16-17-29-19-20-10-4-1-5-11-20)18-25(21-12-6-2-7-13-21)30(27,28)22-14-8-3-9-15-22/h1-15H,16-19H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVPYLYFNQQOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4-dimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5135400.png)
![7-(2,4-dichlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5135401.png)
![2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5135405.png)




![isopropyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5135446.png)
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5135450.png)

![6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5135463.png)
![2-amino-7-methyl-4-(3-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5135467.png)

